molecular formula C12H10O3S B6370356 Methyl 4-(3-hydroxyphenyl)thiophene-2-carboxylate CAS No. 1261947-26-5

Methyl 4-(3-hydroxyphenyl)thiophene-2-carboxylate

Cat. No.: B6370356
CAS No.: 1261947-26-5
M. Wt: 234.27 g/mol
InChI Key: NUKMNOZTGFZKRX-UHFFFAOYSA-N
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Description

Methyl 4-(3-hydroxyphenyl)thiophene-2-carboxylate is a thiophene derivative, a class of compounds known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. Thiophene derivatives are characterized by a five-membered ring containing one sulfur atom, which imparts unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(3-hydroxyphenyl)thiophene-2-carboxylate typically involves the condensation of a 3-hydroxyphenyl compound with a thiophene-2-carboxylate precursor. Common synthetic methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific catalysts and conditions, such as the use of phosphorus pentasulfide in the Paal-Knorr synthesis .

Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(3-hydroxyphenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiol derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives .

Scientific Research Applications

Methyl 4-(3-hydroxyphenyl)thiophene-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(3-hydroxyphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring allows it to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Uniqueness: Methyl 4-(3-hydroxyphenyl)thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxyphenyl group and a thiophene ring makes it a versatile compound for various applications .

Properties

IUPAC Name

methyl 4-(3-hydroxyphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3S/c1-15-12(14)11-6-9(7-16-11)8-3-2-4-10(13)5-8/h2-7,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKMNOZTGFZKRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683555
Record name Methyl 4-(3-hydroxyphenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261947-26-5
Record name Methyl 4-(3-hydroxyphenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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